molecular formula C14H11N3O2 B064648 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 190121-97-2

2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No. B064648
M. Wt: 253.26 g/mol
InChI Key: JEDNOKJFWGSTME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. Another study reported a transition metal-free, convenient, and efficient practical approach for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles via a sulfur insertion strategy using isatin derivatives as 2-aminobenzaldehyde surrogates .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, benzothiazole fluorescent probes have been developed, which can specifically interact with the analyte, thereby changing their luminescence characteristics to achieve the detection of the analyte .

Safety And Hazards

The safety data sheet for a related compound, 2-Aminophenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled .

Future Directions

The future directions in the research of similar compounds involve the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . The combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .

properties

IUPAC Name

2-(2-aminophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDNOKJFWGSTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444096
Record name 2-(2-Aminophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid

CAS RN

190121-97-2
Record name 1H-Benzimidazole-6-carboxylic acid, 2-(2-aminophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190121-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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